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Compound of Interest

Compound Name:
4-Fluoro-N,N-

diisopropylbenzamide-d4

Cat. No.: B15600258 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and analytical applications of 4-Fluoro-N,N-diisopropylbenzamide-d4. This deuterated

benzamide derivative serves as a crucial internal standard in quantitative analytical

methodologies.

Core Chemical Properties
4-Fluoro-N,N-diisopropylbenzamide-d4 is the deuterium-labeled version of 4-Fluoro-N,N-

diisopropylbenzamide. The introduction of deuterium atoms provides a distinct mass signature,

making it an ideal internal standard for mass spectrometry-based quantification of its non-

labeled counterpart.[1]

Table 1: Chemical and Physical Properties
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Property
4-Fluoro-N,N-
diisopropylbenzamide-d4

4-Fluoro-N,N-
diisopropylbenzamide

CAS Number Not available 79606-44-3[2]

Molecular Formula C₁₃H₁₄D₄FNO[1] C₁₃H₁₈FNO[2]

Molecular Weight 227.31 g/mol [1] 223.29 g/mol [2]

Melting Point Data not available Data not available

Boiling Point Data not available Data not available[2]

Solubility Data not available Data not available

Note: Experimental data for melting point, boiling point, and solubility are not readily available

in published literature. These properties are expected to be very similar for both the deuterated

and non-deuterated forms.

Synthesis and Experimental Protocols
The synthesis of 4-Fluoro-N,N-diisopropylbenzamide-d4 involves a two-step process,

beginning with the preparation of the non-deuterated compound, followed by a deuteration

step. A plausible synthetic route is outlined below, based on established chemical principles for

amide formation.

Part 1: Synthesis of 4-Fluoro-N,N-diisopropylbenzamide
(Non-deuterated)
The synthesis of the non-deuterated analog is achieved through the amidation of 4-

fluorobenzoyl chloride with diisopropylamine.

Experimental Protocol:

Preparation of 4-fluorobenzoyl chloride: This starting material can be synthesized by reacting

4-fluorobenzoic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride. A

typical procedure involves heating 4-fluorobenzoic acid with an excess of thionyl chloride,

followed by distillation to purify the resulting 4-fluorobenzoyl chloride.
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Amidation Reaction:

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve

diisopropylamine (1.1 equivalents) in a suitable anhydrous solvent such as

dichloromethane or tetrahydrofuran (THF).

Cool the solution in an ice bath (0 °C).

Slowly add a solution of 4-fluorobenzoyl chloride (1.0 equivalent) in the same anhydrous

solvent to the stirred diisopropylamine solution.

Allow the reaction mixture to warm to room temperature and stir for several hours

(typically 2-4 hours, reaction progress can be monitored by thin-layer chromatography).

Upon completion, the reaction mixture is typically washed sequentially with a dilute acid

solution (e.g., 1M HCl) to remove excess amine, followed by a dilute base solution (e.g.,

saturated NaHCO₃) to remove any unreacted acid chloride and acidic byproducts, and

finally with brine.

The organic layer is then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄),

filtered, and the solvent is removed under reduced pressure to yield the crude 4-Fluoro-

N,N-diisopropylbenzamide.

Further purification can be achieved by column chromatography on silica gel or by

distillation under reduced pressure.

Part 2: Synthesis of 4-Fluoro-N,N-diisopropylbenzamide-
d4
The synthesis of the deuterated analog requires the use of a deuterated starting material. The

most direct approach involves the same amidation reaction as described above, but using

diisopropylamine-d4.

Experimental Protocol:

The protocol is identical to the amidation reaction described in Part 1, with the substitution of

diisopropylamine with diisopropylamine-d4. The synthesis of diisopropylamine-d4 can be
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achieved through reductive amination of acetone-d6 with ammonia.

DOT Diagram: Synthetic Workflow
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Caption: Synthetic pathway for 4-Fluoro-N,N-diisopropylbenzamide-d4.

Analytical Applications and Expected Spectroscopic
Data
4-Fluoro-N,N-diisopropylbenzamide-d4 is primarily utilized as an internal standard in

quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) and

gas chromatography-mass spectrometry (GC-MS) methods. Its chemical behavior is nearly

identical to the non-deuterated analyte, but its increased mass allows for its clear separation

and detection by the mass spectrometer.

While experimental spectra for this specific molecule are not widely published, the expected

spectral characteristics can be predicted based on its structure.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b15600258?utm_src=pdf-body-img
https://www.benchchem.com/product/b15600258?utm_src=pdf-body
https://www.benchchem.com/product/b15600258?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15600258?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹H NMR Spectroscopy
In the ¹H NMR spectrum of 4-Fluoro-N,N-diisopropylbenzamide, the following signals would be

expected:

Aromatic protons would appear as multiplets in the range of 7.0-7.5 ppm.

The two methine protons of the isopropyl groups would likely appear as a broad multiplet

due to restricted rotation around the amide C-N bond.

The twelve methyl protons of the isopropyl groups would appear as one or more doublets.

For 4-Fluoro-N,N-diisopropylbenzamide-d4, the signals corresponding to the methine and

methyl protons of the isopropyl groups would be absent or significantly reduced in intensity due

to the deuterium substitution.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum of 4-Fluoro-N,N-diisopropylbenzamide would show:

Signals for the aromatic carbons, with the carbon attached to the fluorine atom showing a

characteristic large one-bond C-F coupling constant.

A signal for the carbonyl carbon of the amide.

Signals for the methine and methyl carbons of the isopropyl groups.

In the spectrum of the d4-labeled compound, the signals for the deuterated carbons would be

either absent or appear as very broad, low-intensity multiplets due to C-D coupling and

quadrupolar relaxation.

Mass Spectrometry
The key feature in the mass spectrum of 4-Fluoro-N,N-diisopropylbenzamide-d4 is the

molecular ion peak, which would be 4 mass units higher than that of the non-deuterated

compound. This mass difference is the basis for its use as an internal standard.

DOT Diagram: Analytical Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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